molecular formula C21H23N3O4 B11006791 N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-3-(4-methoxyphenyl)propanamide

N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-3-(4-methoxyphenyl)propanamide

Cat. No.: B11006791
M. Wt: 381.4 g/mol
InChI Key: QKRMCYNCYBPIRC-UHFFFAOYSA-N
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Description

N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-3-(4-methoxyphenyl)propanamide is a synthetic organic compound that belongs to the quinazolinone class. This compound is characterized by its complex structure, which includes a quinazolinone core, a methoxyethyl group, and a methoxyphenyl propanamide moiety. It has garnered interest in various scientific fields due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-3-(4-methoxyphenyl)propanamide typically involves multiple steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Introduction of the Methoxyethyl Group: The methoxyethyl group can be introduced via alkylation reactions using appropriate alkyl halides in the presence of a base such as potassium carbonate.

    Attachment of the Methoxyphenyl Propanamide Moiety: This step involves the coupling of the quinazolinone intermediate with a methoxyphenyl propanamide derivative, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. The use of automated synthesis and purification systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-3-(4-methoxyphenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can modify the carbonyl groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the quinazolinone core or the methoxyphenyl ring, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Coupling Reagents: EDCI, DMAP.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen functionalities, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-3-(4-methoxyphenyl)propanamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and synthetic methodologies.

    Biology: The compound’s potential biological activities, such as anti-inflammatory, antimicrobial, or anticancer properties, make it a candidate for biological assays and drug development.

    Medicine: Research into its pharmacological effects could lead to the development of new therapeutic agents.

    Industry: Its unique structure may find applications in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-3-(4-methoxyphenyl)propanamide exerts its effects is not fully understood but is believed to involve interactions with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

    Receptor Binding: It could bind to specific receptors, modulating cellular responses.

    Signal Transduction: The compound may influence signal transduction pathways, altering cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds like 2-methyl-4(3H)-quinazolinone share the quinazolinone core but differ in substituent groups.

    Methoxyphenyl Derivatives: Compounds such as 4-methoxyphenylacetic acid have similar methoxyphenyl groups but lack the quinazolinone structure.

Uniqueness

N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-3-(4-methoxyphenyl)propanamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H23N3O4

Molecular Weight

381.4 g/mol

IUPAC Name

N-[3-(2-methoxyethyl)-4-oxoquinazolin-6-yl]-3-(4-methoxyphenyl)propanamide

InChI

InChI=1S/C21H23N3O4/c1-27-12-11-24-14-22-19-9-6-16(13-18(19)21(24)26)23-20(25)10-5-15-3-7-17(28-2)8-4-15/h3-4,6-9,13-14H,5,10-12H2,1-2H3,(H,23,25)

InChI Key

QKRMCYNCYBPIRC-UHFFFAOYSA-N

Canonical SMILES

COCCN1C=NC2=C(C1=O)C=C(C=C2)NC(=O)CCC3=CC=C(C=C3)OC

Origin of Product

United States

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